
(3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid is a unique organic compound characterized by its thiolane ring structure with two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid typically involves the use of thiolane derivatives and carboxylation reactions. One common method includes the reaction of thiolane with carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid groups. Catalysts such as palladium or nickel may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The thiolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
(3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved include the modulation of oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar ring structure but differ in their functional groups and biological activities.
Sulfone derivatives: Similar in their oxidation state but differ in their chemical reactivity and applications.
Uniqueness
(3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid is unique due to its specific stereochemistry and the presence of both carboxylic acid and sulfone functional groups
Properties
Molecular Formula |
C6H8O6S |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
(3R,4S)-1,1-dioxothiolane-3,4-dicarboxylic acid |
InChI |
InChI=1S/C6H8O6S/c7-5(8)3-1-13(11,12)2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ |
InChI Key |
KSMXQLNWIKPAFA-ZXZARUISSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CS1(=O)=O)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(C(CS1(=O)=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


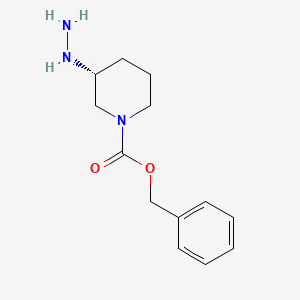
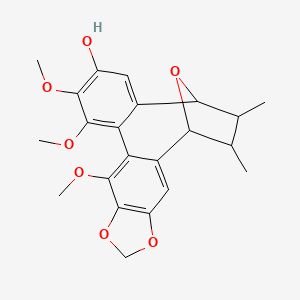
![2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid](/img/structure/B15239438.png)
![N-[3-(Methylsulfanyl)propyl]cyclohexanamine](/img/structure/B15239443.png)

![3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239452.png)
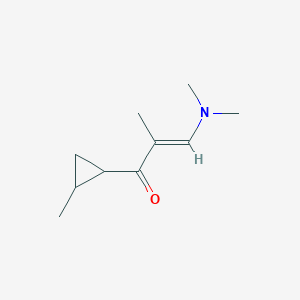
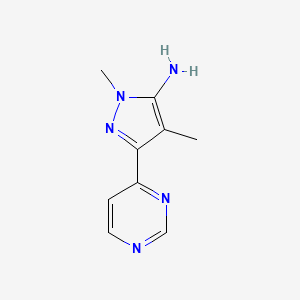
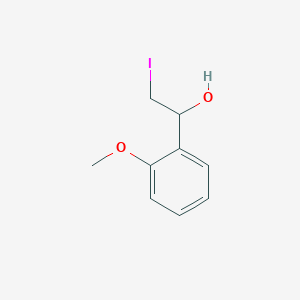
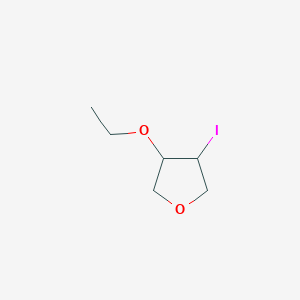
![3-Oxa-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B15239480.png)



